molecular formula C22H20Cl3N3OS B2615025 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE CAS No. 899906-16-2

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE

Cat. No.: B2615025
CAS No.: 899906-16-2
M. Wt: 480.83
InChI Key: XBEVLNPEPJOUIG-UHFFFAOYSA-N
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Description

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chlorophenyl group, a diazaspirodecadienyl moiety, and a dichlorophenylacetamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[45]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactionsReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenyl and diazaspirodecadienyl groups may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include those with related spirocyclic structures or similar functional groups. Examples include:

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl3N3OS/c23-15-6-4-14(5-7-15)20-21(28-22(27-20)8-2-1-3-9-22)30-13-19(29)26-18-11-16(24)10-17(25)12-18/h4-7,10-12H,1-3,8-9,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEVLNPEPJOUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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